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1H-pyrrole-2,4-diol

Cat. No.: B12976702
M. Wt: 99.09 g/mol
InChI Key: APDAFIKLBAXHBX-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,4-diol (CID 53631822) is a high-purity pyrrole derivative with the molecular formula C4H5NO2, offered as a key building block for advanced research and development . The pyrrole heterocycle is a privileged structure in medicinal chemistry and material science, known for its versatility and presence in numerous biologically active compounds . Researchers value this scaffold for its role in designing new molecular entities, as the pyrrole core is a fundamental component in a wide array of natural products and pharmacologically active molecules . Its structural features make it a valuable intermediate for synthesizing more complex heterocyclic systems and for exploring structure-activity relationships in drug discovery programs. This product is intended for research applications in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO2 B12976702 1H-pyrrole-2,4-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5NO2

Molecular Weight

99.09 g/mol

IUPAC Name

1H-pyrrole-2,4-diol

InChI

InChI=1S/C4H5NO2/c6-3-1-4(7)5-2-3/h1-2,5-7H

InChI Key

APDAFIKLBAXHBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1O)O

Origin of Product

United States

Synthetic Methodologies for 1h Pyrrole 2,4 Diol and Its Derivatives

Classical and Contemporary Approaches to Pyrrole (B145914) Ring Construction

The construction of the pyrrole ring can be broadly categorized into classical methods, which have been refined over many years, and contemporary catalytic strategies that offer milder reaction conditions and greater efficiency.

Paal-Knorr Condensation and Related 1,4-Dicarbonyl Precursors

The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for the synthesis of substituted pyrroles. wikipedia.orgsynarchive.com The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions. organic-chemistry.orgrgmcet.edu.in

The general mechanism proceeds through the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org The choice of the 1,4-dicarbonyl precursor is crucial as it dictates the substitution pattern of the resulting pyrrole.

To synthesize derivatives of 1H-pyrrole-2,4-diol via the Paal-Knorr methodology, a 1,4-dicarbonyl precursor bearing hydroxyl groups, or protected hydroxyl groups, at the appropriate positions would be required. For instance, the condensation of a 3-hydroxy-1,4-dicarbonyl compound with an amine could theoretically yield a 2- or 4-hydroxypyrrole derivative. The synthesis of polysubstituted pyrroles often utilizes this method due to its reliability. rgmcet.edu.inalfa-chemistry.com

Precursor TypeAmine SourceResulting PyrroleReference
1,4-DiketonePrimary AmineN-Substituted Pyrrole rgmcet.edu.inalfa-chemistry.com
1,4-DiketoneAmmoniaN-Unsubstituted Pyrrole wikipedia.org
Substituted 1,4-DicarbonylVarious AminesPolysubstituted Pyrrole organic-chemistry.org

Microwave-assisted Paal-Knorr reactions have been shown to significantly reduce reaction times and improve yields, offering a more efficient alternative to conventional heating. researchgate.net

Hantzsch Pyrrole Synthesis and Analogous Multi-Component Reactions

The Hantzsch pyrrole synthesis, discovered by Arthur Hantzsch in 1890, is a versatile multi-component reaction for the synthesis of substituted pyrroles. wikipedia.org The classical approach involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgquimicaorganica.org

The mechanism is initiated by the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the pyrrole ring. wikipedia.org The flexibility of the Hantzsch synthesis allows for the preparation of a wide variety of substituted pyrroles by varying the three components. thieme-connect.comsemanticscholar.org

For the synthesis of this compound derivatives, appropriately functionalized starting materials would be necessary. For example, the use of a β-ketoester bearing a hydroxyl group at the gamma-position, or an α-haloketone with a hydroxyl substituent, could potentially lead to the desired diol structure.

β-Ketoesterα-HaloketoneAmine SourceResulting Pyrrole DerivativeReference
Ethyl acetoacetateChloroacetoneAmmonia2,5-dimethyl-3-carbethoxypyrrole researchgate.net
Various β-dicarbonylsVarious α-haloketonesPrimary aminesPolysubstituted pyrroles thieme-connect.com
Pentane-2,4-dionePhenacyl bromidesAlkyl or aryl aminesSubstituted pyrroles thieme-connect.com

Catalyst-Mediated Cyclization Reactions

Modern synthetic methods increasingly rely on transition metal catalysts to achieve efficient and selective formation of the pyrrole ring under milder conditions. These catalytic cycles often involve dehydrogenative coupling and condensation reactions.

Ruthenium complexes have emerged as effective catalysts for the synthesis of pyrroles through dehydrogenative coupling reactions. nih.govelsevierpure.com A notable approach involves the reaction of secondary alcohols and amino alcohols. nih.gov This method is atom-economical as it proceeds with the liberation of hydrogen gas and water as the only byproducts. rsc.org

The proposed mechanism involves the ruthenium-catalyzed oxidation of the secondary alcohol to a ketone, which then condenses with the amino alcohol. Subsequent intramolecular cyclization and dehydrogenation lead to the formation of the pyrrole. elsevierpure.com The use of diols in combination with amines under ruthenium catalysis also provides a pathway to N-substituted pyrroles. nih.gov To obtain a 2,4-dihydroxypyrrole derivative, one could envision using a polyhydroxylated amino alcohol or diol as a substrate.

Substrate 1Substrate 2Catalyst SystemProductReference
Secondary Alcoholβ-AminoalcoholRuthenium Pincer ComplexSubstituted Pyrrole nih.govelsevierpure.com
Butene-1,4-diolAromatic AmineRuthenium Pincer ComplexN-Arylpyrrole nih.gov
Butyne-1,4-diol (B8721112)Aromatic AmineRuthenium Pincer ComplexN-Arylpyrrole nih.gov
β-Amino alcoholYnoneRuthenium Catalyst3-Acylpyrrole rsc.org

Platinum catalysts, particularly heterogeneous catalysts such as platinum on carbon (Pt/C), have demonstrated high activity for the synthesis of substituted pyrroles via dehydrogenative condensation. rsc.orgrsc.org This method typically involves the reaction of a 1,2-amino alcohol with a secondary alcohol in the presence of a base. rsc.orgkisti.re.kr

The reaction pathway is thought to begin with the platinum-catalyzed dehydrogenation of the secondary alcohol to form a ketone. This ketone then undergoes condensation with the amino alcohol, followed by cyclization and further dehydrogenation to yield the pyrrole. rsc.org This acceptorless dehydrogenative heterocyclization is highly efficient and offers a broad substrate scope. rsc.orgresearchgate.net The potential for synthesizing hydroxylated pyrroles would depend on the use of appropriately functionalized alcohol and amino alcohol starting materials.

Substrate 1Substrate 2Catalyst SystemProductReference
1,2-AminoalcoholSecondary AlcoholPt/C, KOtBu2,5-Disubstituted Pyrrole rsc.orgrsc.org
2-Amino-1-butanol1-PhenylethanolPt/C, KOtBu2-Ethyl-5-phenyl-1H-pyrrole rsc.org

Nickel catalysis provides a more sustainable and cost-effective alternative to precious metal catalysts for the synthesis of pyrroles. acs.org Nickel-catalyzed reactions of diols, such as butene-1,4-diol and butyne-1,4-diol, with a variety of aryl- and alkylamines have been developed to produce N-substituted pyrroles in good yields. acs.org

These reactions are tolerant of various functional groups, including free alcohols, which is a significant advantage for the potential synthesis of hydroxylated pyrroles. acs.org Initial mechanistic studies suggest a pathway involving nickel-catalyzed dehydrogenation of the diol, followed by condensation with the amine and subsequent cyclization.

Diol SubstrateAmine SubstrateCatalyst SystemProductReference
Butene-1,4-diolAryl- and AlkylaminesNickel CatalystN-Substituted Pyrrole acs.org
Butyne-1,4-diolAryl- and AlkylaminesNickel CatalystN-Substituted Pyrrole acs.org
Lewis Acid Catalysis in Pyrrole Ring Formation

Lewis acid catalysis is a cornerstone in organic synthesis, facilitating a variety of transformations by activating substrates toward nucleophilic attack. In pyrrole synthesis, Lewis acids play a crucial role in promoting cyclization and condensation reactions, often under milder conditions than traditional methods. researchgate.net Catalysts such as aluminum chloride (AlCl₃), scandium triflate (Sc(OTf)₃), and iron(III) chloride (FeCl₃) are frequently employed to steer reactions toward desired pyrrole products. google.comdrugfuture.com

One prominent application is in the Clauson-Kaas synthesis, where Lewis acids like iron(III) chloride or magnesium iodide (MgI₂) etherate can catalyze the condensation of amines with 2,5-dimethoxytetrahydrofuran. google.com The Lewis acid activates the acetal (B89532) group, facilitating a nucleophilic attack by the amine, which is followed by cyclization and aromatization to yield the N-substituted pyrrole. google.com

Researchers have demonstrated that the choice of Lewis acid can divergently steer reaction pathways. For instance, when N-formylmethyl tertiary enamides are treated with AlCl₃, they undergo intramolecular addition and dehydration to form polysubstituted pyrroles in excellent yields. drugfuture.com However, using Sc(OTf)₃ with the same substrates leads to the formation of functionalized vicinal amino alcohols instead, highlighting the catalyst's critical role in determining the reaction outcome. drugfuture.com This divergent synthesis underscores the power of catalyst selection in controlling complex reaction cascades.

Lewis Acid CatalystReaction Type / SubstratesKey FeaturesReference
AlCl₃Intramolecular cyclization of N-formylmethyl tertiary enamidesPromotes intramolecular nucleophilic addition followed by dehydration and aromatization to yield polysubstituted pyrroles. drugfuture.com
FeCl₃Clauson-Kaas synthesis (amines and 2,5-dimethoxytetrahydrofuran)An economical and effective catalyst, particularly in aqueous media, making it a greener alternative. google.com
Sc(OTf)₃Clauson-Kaas synthesis; Reaction with N-formylmethyl tertiary enamidesEffective catalyst for pyrrole synthesis, but can steer the reaction of enamides towards vicinal amino alcohols instead of pyrroles. google.comdrugfuture.com
MgI₂ etherateClauson-Kaas synthesis (anilines, amides, and 2,5-dimethoxytetrahydrofuran)Offers mild and highly chemoselective activation of electron-rich aromatic amines. google.com

Oxidative Annulation and Selective C-H Functionalization

Modern synthetic chemistry has increasingly turned to oxidative annulation and selective C-H functionalization as powerful, atom-economical methods for constructing complex molecules. organic-chemistry.org These strategies allow for the direct formation of C-C and C-N bonds on the pyrrole core, bypassing the need for pre-functionalized starting materials. organic-chemistry.orgrsc.org

Palladium-catalyzed oxidative annulation provides a concise route to functionalized pyrroles and related fused systems like indoles. organic-chemistry.org For example, a domino sequence involving dehydrochlorination, C–H olefination, Diels–Alder cycloaddition, and dehydrogenative aromatization can construct a benzene (B151609) ring onto a pyrrole backbone. organic-chemistry.org Similarly, electro-oxidative intermolecular annulation of 1,3-dicarbonyl compounds and primary amines offers a transition-metal-free approach to polysubstituted pyrroles. rsc.org This method proceeds through in-situ formed enamine intermediates, which undergo dehydrocyclization. rsc.org

Regioselective C-H functionalization, another key strategy, allows for the precise introduction of substituents at specific positions on the pyrrole ring. alfa-chemistry.com While the α-positions (C2 and C5) of pyrroles are typically more reactive, catalyst control can achieve otherwise difficult β-selective (C3 and C4) arylation. organic-chemistry.org Rhodium catalysts, for instance, have been successfully used for the β-selective C–H arylation of pyrroles with aryl iodides. organic-chemistry.org This control over regioselectivity is crucial for the targeted synthesis of complex natural products and pharmaceuticals. organic-chemistry.orgalfa-chemistry.com

Catalytic SystemReaction TypeRegioselectivityKey FeaturesReference
Palladium(II) / Copper(II)Oxidative AnnulationN/A (forms fused ring)Constructs a benzene ring onto a pyrrole backbone to form indoles from N-substituted pyrroles and enones. organic-chemistry.org
Rhodium(III)C–H Activation/CyclizationC2-positionEnables redox-neutral cyclization of N-carboxamide-directed indoles and pyrroles with alkynes and alkenes. bohrium.com
Rhodium CatalystC–H Arylationβ-selective (C3/C4)Achieves unusual β-selective C–H/C–I coupling, overriding the typical α-selectivity. organic-chemistry.org
Electrochemical (Metal-Free)Oxidative AnnulationN/A (ring formation)Forms polysubstituted pyrroles from 1,3-dicarbonyl compounds and primary amines without transition metals. rsc.orgnih.gov
Ruthenium(II)C–H ArylationC2-positionCatalyzes C2-H arylation of indoles and pyrroles with boronic acids under oxidative conditions. bohrium.com

Ring-Opening and Rearrangement Pathways

The synthesis of pyrroles is not limited to the cyclization of acyclic precursors; it can also be achieved through the transformation of existing heterocyclic systems. Ring-opening and rearrangement pathways offer conceptually different and powerful strategies for accessing highly substituted pyrroles from readily available cyclic starting materials. researchgate.netnih.gov

A notable example involves the conversion of 2,5-dihydrothiophenes into polysubstituted pyrroles. This modular approach begins with the ring-opening of the dihydrothiophene to generate a 1,3-diene intermediate. researchgate.net This diene, upon exposure to chloramine-T, forms a sulfilimine which undergoes a 6π-electrocyclization followed by a spontaneous ring-contraction, ultimately yielding the pyrrole skeleton. researchgate.netacs.org This transformation proceeds under mild, ambient conditions in non-dry solvents. researchgate.net

Another effective strategy is the recyclization of furan (B31954) derivatives. For instance, N-(furfuryl)anthranilamides can be transformed into pyrrolo[1,2-a] organic-chemistry.orggoogle.combenzodiazepines in a one-step process. nih.gov Under acidic conditions, the furan ring opens to form a diketone moiety. This intermediate then undergoes a consecutive intramolecular reaction with the amine group, leading to the formation of both a diazepine (B8756704) and a pyrrole ring in a single synthetic operation. nih.gov Such rearrangement pathways provide efficient access to complex, fused heterocyclic systems that would be challenging to assemble through linear syntheses.

Solid-Phase and Green Chemistry Approaches

In response to the growing need for chemical diversity and sustainable practices, solid-phase synthesis and green chemistry principles have been increasingly applied to the production of pyrrole derivatives. rgmcet.edu.inrsc.orgacs.org Solid-phase synthesis is particularly valuable for generating large combinatorial libraries of compounds for biological screening. rgmcet.edu.inresearchgate.net

An efficient solid-phase method involves a multicomponent reaction where an amino acid, such as lysine, attached to a resin acts as the nitrogen donor. google.comresearchgate.netnih.gov This is reacted with β-nitrostyrenes and 1,3-dicarbonyl compounds, often using an iron(III) chloride catalyst and microwave irradiation to accelerate the reaction. google.comresearchgate.netnih.gov This strategy combines the benefits of solid-phase synthesis (ease of purification), multicomponent reactions (complexity generation), and microwave activation (rapidity) to efficiently produce a diverse range of peptide-pyrrole chimeras. researchgate.netnih.gov

Green chemistry approaches focus on minimizing environmental impact by using non-toxic catalysts, replacing hazardous solvents, and improving energy efficiency. rsc.orgacs.org The Paal-Knorr synthesis, a classic method for pyrrole formation, has been adapted using greener methodologies. acs.org For example, using water as a solvent and employing heterogeneous or recyclable catalysts like silica (B1680970) sulfuric acid promotes sustainability. acs.org These modern adaptations make the synthesis of pyrroles more efficient and environmentally benign. rsc.orgacs.orgwikipedia.org

Mechanochemistry, particularly high-speed ball milling, represents a significant advancement in green synthetic chemistry. rsc.orgwikipedia.org This technique utilizes mechanical force to induce chemical reactions, often in the absence of solvents, thereby reducing waste and environmental impact. wikipedia.org

The synthesis of N-substituted pyrroles has been successfully demonstrated through mechanochemical activation. rsc.org In one approach, the reaction is conducted by milling a 1,4-dicarbonyl compound with a primary amine. This method can be performed under catalyst-free and solvent-free conditions, offering a highly efficient and clean alternative to traditional solution-phase synthesis. The mechanical forces generated during milling facilitate the necessary bond formations to construct the pyrrole ring.

In other instances, bio-sourced, non-toxic organic acids like citric acid have been used as catalysts in ball milling processes, further enhancing the green credentials of the methodology. rsc.org Compared to conventional methods that may require heating and lengthy reaction times, ball milling is often faster and more energy-efficient, yielding products in high purity without the need for extensive workup procedures. wikipedia.org

Targeted Synthesis of Dihydroxylated Pyrrole Systems

The direct synthesis of dihydroxylated pyrroles, such as this compound, is a significant synthetic challenge. The high electron density of the pyrrole ring makes it susceptible to over-oxidation and polymerization under many oxidative conditions, rendering the controlled, regioselective introduction of hydroxyl groups difficult. Consequently, synthetic strategies often focus on constructing the pyrrole ring with the desired oxygenation pattern already embedded in the acyclic precursors or by synthesizing stable tautomeric forms like pyrrolinones. researchgate.netnih.gov

Given the challenges of direct oxidation, the most viable strategies for accessing dihydroxylated pyrrole systems rely on building-block approaches where the regiochemistry is controlled from the outset.

One potential strategy is the synthesis of hydroxypyrrole tautomers, such as pyrrolin-4-ones. These compounds are important functionalized heterocycles and can be synthesized via the PIFA (phenyliodine(III) bis(trifluoroacetate))-mediated oxidative cyclization of readily available enaminones. rgmcet.edu.innih.gov This method provides a novel and efficient route to highly substituted pyrrolin-4-ones, which exist in equilibrium with their 4-hydroxypyrrole tautomers. nih.gov

Another approach involves the synthesis of β-hydroxypyrroles (3-hydroxypyrroles). Although methods are limited, one expedient synthesis involves the Bu₃SnH-triggered ionic 5-exo-trig-cyclization of 5-chloro-3-azamuconoate derivatives. organic-chemistry.orgresearchgate.net This pathway highlights how specific halogen substitution can act as a reactivity switch to direct cyclization toward the desired pyrrole structure. researchgate.net Furthermore, 4-hydroxy-1H-pyrrole-2,3-dicarboxylic esters have been synthesized from dialkyl acetylene (B1199291) dicarboxylates and α-amino acids, demonstrating that the Paal-Knorr or related condensation-cyclization reactions using appropriately oxygenated precursors are a key strategy for accessing hydroxypyrrole systems. researchgate.net

For a target like this compound, a hypothetical strategy would involve a Paal-Knorr type condensation of a 2-hydroxy-1,4-dicarbonyl compound with ammonia. The regioselective placement of the hydroxyl group on the dicarbonyl backbone would be critical to ensuring the formation of the desired 2-hydroxypyrrole product, which could then potentially be further functionalized. However, the stability of such precursors and the final dihydroxylated pyrrole product remains a significant hurdle.

Conversion of Other Pyrrole-Dione Systems (e.g., Pyrrole-2,3-diones)

The conversion of more readily available pyrrole-dione systems, such as 1H-pyrrole-2,3-diones, represents a potential, though not extensively documented, route to this compound derivatives. The chemistry of 1H-pyrrole-2,3-diones is characterized by their reactions with various nucleophiles. researchgate.netresearchgate.net These reactions can lead to the formation of new heterocyclic systems rather than a simple conversion to a diol. acgpubs.org

The synthesis of 1H-pyrrole-2,3-dione derivatives often begins with the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with N,N-dialkyl ureas, which results in the formation of the pyrrole-2,3-dione ring system. acgpubs.org Once formed, the reactivity of the dione (B5365651) system is dominated by the electrophilic nature of the carbonyl carbons at the 2- and 3-positions.

Nucleophilic attack by binucleophiles, such as 1,2-aromatic diamines, on 1H-pyrrole-2,3-diones typically results in a cascade of reactions. This includes sequential attacks at the C-3 and C-2 positions, followed by elimination and ring-opening of the pyrrole, ultimately leading to the formation of quinoxalin-2-ones. acgpubs.org This highlights a significant challenge in directing the reaction towards the formation of a 2,4-diol, as the inherent reactivity of the 2,3-dione system favors the formation of other fused heterocyclic structures.

While direct conversion of a 1H-pyrrole-2,3-dione to a this compound is not a well-established transformation, a hypothetical pathway could involve a selective reduction of the carbonyl groups. However, controlling the regioselectivity of such a reduction would be a considerable challenge, as would preventing subsequent rearrangement or polymerization of the resulting diol, which would be highly susceptible to oxidation.

Table 1: Reactivity of 1H-Pyrrole-2,3-diones with Nucleophiles

NucleophileProduct TypeReference
1,2-Aromatic DiaminesQuinoxalin-2-ones acgpubs.org
CH,OH-BinucleophilesC-C bond formation researchgate.net
CH,NH-BinucleophilesC-C bond formation researchgate.net

Derivatization from But-2-ene-1,4-diol and Butyne-1,4-diol Precursors

A more common and versatile approach to the synthesis of substituted pyrroles, which can be adapted for the preparation of this compound derivatives, is the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org Consequently, but-2-ene-1,4-diol and butyne-1,4-diol can serve as precursors to the necessary 1,4-dicarbonyl intermediates.

The synthesis of pyrroles from but-2-ene-1,4-diol and amines has been depicted in synthetic schemes, suggesting a direct condensation is possible, likely under catalytic conditions that facilitate the dehydrogenation of the diol to the corresponding 1,4-dicarbonyl compound in situ. researchgate.net A more controlled approach would involve the separate oxidation of but-2-ene-1,4-diol to malealdehyde (B1233635) or a protected equivalent, followed by the Paal-Knorr cyclization.

Similarly, butyne-1,4-diol can be converted to the corresponding 1,4-dicarbonyl compound, 2-butyne-1,4-dione, which can then undergo a Paal-Knorr-type reaction. Microwave-mediated transformations of 2-butyne-1,4-diones have been shown to produce furan derivatives, and analogous reactions with amines are expected to yield pyrroles. organic-chemistry.org

The general mechanism for the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal upon the attack of the amine on a protonated carbonyl group. A subsequent attack of the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to form the aromatic pyrrole ring. wikipedia.org To obtain a this compound derivative through this route, appropriately substituted butenediol or butynediol precursors would be required.

Table 2: Paal-Knorr Synthesis Precursors and Products

PrecursorIntermediateProduct
But-2-ene-1,4-diol1,4-Dicarbonyl CompoundSubstituted Pyrrole
Butyne-1,4-diol1,4-Dicarbonyl CompoundSubstituted Pyrrole

Spectroscopic and Structural Elucidation of 1h Pyrrole 2,4 Diol

Advanced Spectroscopic Characterization Techniques

The determination of the precise arrangement of atoms within the 1H-pyrrole-2,4-diol molecule relies on a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they offer a complete picture of its structure.

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei, providing detailed information about the connectivity and stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrrole (B145914) ring and the hydroxyl groups. The chemical shifts are influenced by the electron-donating effects of the hydroxyl groups and the aromaticity of the pyrrole ring.

The protons attached to the pyrrole ring (H-3 and H-5) would likely appear as distinct signals in the aromatic region of the spectrum. The hydroxyl protons are expected to present as broad singlets, and their chemical shift can be highly dependent on the solvent, concentration, and temperature. The proton on the nitrogen atom (H-1) would also give rise to a signal, the chemical shift and multiplicity of which would be influenced by the solvent and temperature.

Detailed analysis of related dihydroxypyrrole derivatives allows for a more precise estimation of these chemical shifts. For instance, in similar heterocyclic systems, the ring protons' chemical shifts are observed in specific ranges that help in assigning the signals for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-1 (N-H) 8.0 - 9.0 Broad Singlet
H-3 5.5 - 6.5 Doublet
H-5 6.0 - 7.0 Doublet
OH (at C-2) 4.0 - 5.5 Broad Singlet

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected for the carbon atoms of the pyrrole ring. The carbons bearing the hydroxyl groups (C-2 and C-4) are expected to be significantly deshielded and appear at a lower field compared to the other two carbons (C-3 and C-5).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 140 - 150
C-3 95 - 105
C-4 145 - 155

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-N functional groups. The broadness and position of the O-H and N-H stretching bands can provide information about hydrogen bonding.

Key expected vibrational frequencies include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

N-H stretching: A band around 3300-3500 cm⁻¹ corresponding to the N-H bond of the pyrrole ring.

C-H stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.

C=C stretching: The stretching of the carbon-carbon double bonds in the pyrrole ring will likely result in absorptions in the 1550-1650 cm⁻¹ region.

C-N stretching: This vibration typically appears in the 1300-1400 cm⁻¹ range.

C-O stretching: The stretching vibration of the C-O bonds of the hydroxyl groups is expected in the 1000-1250 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch 3200-3600 Strong, Broad
N-H Stretch 3300-3500 Medium
Aromatic C-H Stretch 3000-3100 Medium to Weak
C=C Stretch (Aromatic) 1550-1650 Medium
C-N Stretch 1300-1400 Medium

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₄H₅NO₂), the expected exact mass is approximately 99.0320 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Expected fragmentation pathways for this compound might include the loss of hydroxyl groups, water, or carbon monoxide, leading to the formation of characteristic fragment ions that can help to piece together the molecular structure.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). uni-saarland.de This process results in the formation of a molecular ion (M•+) and a cascade of fragment ions, which provides a characteristic "fingerprint" useful for structural elucidation. The fragmentation of the molecular ion is often predictable, involving the cleavage of the weakest bonds and the formation of the most stable ions and neutral losses. libretexts.orgmsu.edu

For this compound (C₄H₅NO₂, Molecular Weight: 99.09 g/mol ), the molecular ion peak [M]•+ would be expected at an m/z (mass-to-charge ratio) of 99. Due to the high energy of EI, this peak may be of low abundance. libretexts.org The fragmentation pattern would likely be dominated by pathways involving the pyrrole ring and its hydroxyl substituents. While specific EI-MS data for this compound is not documented, fragmentation of related pyrrole structures often involves cleavage of the heterocyclic ring. arkat-usa.org

Table 1: Predicted EI-MS Fragmentation Data for this compound

m/z (amu) Predicted Fragment Notes
99 [C₄H₅NO₂]•+ Molecular Ion (M•+)
82 [C₄H₄NO]•+ Loss of a hydroxyl radical (•OH)
71 [C₃H₃N₂O]•+ or [C₄H₅N]•+ Loss of CO or two •OH radicals
70 [C₃H₂N₂O]•+ or [C₄H₄N]•+ Further fragmentation

This table is predictive and based on general fragmentation principles for heterocyclic and hydroxylated compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions directly from a solution, causing minimal fragmentation. uvic.ca It is particularly useful for polar and thermally fragile molecules. The resulting mass spectrum is typically simple, showing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. mdpi.com Adducts with solvent cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed. ucdavis.edu

For this compound, ESI-MS would be an ideal technique for confirming the molecular weight. In positive ion mode, a prominent peak at m/z 100.04 would correspond to the protonated molecule [C₄H₅NO₂ + H]⁺. In negative ion mode, a peak at m/z 98.02 would be expected for the deprotonated molecule [C₄H₅NO₂ - H]⁻. The high accuracy of modern ESI mass spectrometers coupled with high-resolution analyzers can confirm the elemental composition. jst.go.jp

Table 2: Predicted ESI-MS Ions for this compound

Ion Formula Adduct Mode Calculated Exact Mass (m/z)
[C₄H₆NO₂]⁺ [M+H]⁺ Positive 100.0393
[C₄H₅NO₂Na]⁺ [M+Na]⁺ Positive 122.0212

Calculated exact masses are based on the molecular formula C₄H₅NO₂.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the analysis of samples in their native state with minimal to no sample preparation. mdpi.com It works by exposing the sample to a stream of heated, metastable gas (usually helium or nitrogen), which desorbs and ionizes the analyte. chromatographytoday.com Like ESI, DART is a soft ionization method, typically producing protonated molecules [M+H]⁺ with little fragmentation, making it excellent for rapid screening and identification. researchgate.netnih.gov

When analyzing a solid or liquid sample of this compound, DART-MS would be expected to produce a dominant ion at m/z 100.04, corresponding to the protonated molecule [M+H]⁺. The speed and simplicity of DART-MS make it a valuable tool for quick verification of compound identity. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200–800 nm). uobabylon.edu.iqbioglobax.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals, most commonly π → π* and n → π* transitions. The technique is particularly sensitive to conjugated systems and aromatic compounds. uobabylon.edu.iq

The this compound molecule contains a pyrrole ring, which is a chromophore, and two hydroxyl groups, which act as auxochromes. The pyrrole ring itself exhibits a strong π → π* transition around 205-210 nm. researchgate.net The hydroxyl groups, through their non-bonding electrons (n), can interact with the pyrrole π-system. This interaction would be expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted pyrrole. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity. While a specific spectrum for this compound is not published, related compounds like pyrrole-2-carboxylic acid show absorption maxima that are shifted to longer wavelengths. spectrabase.com

Table 3: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λ_max (nm) Chromophore
π → π* ~220 - 260 Pyrrole ring conjugated system

Predictions are based on the structure and data from analogous pyrrole compounds. researchgate.netnist.gov

X-ray Crystallography for Solid-State Structure Determination

A crystallographic analysis of this compound would first require the growth of a suitable single crystal. The resulting data would confirm the planarity of the pyrrole ring and provide exact measurements of the C-C, C-N, and C-O bond lengths. Crucially, it would establish an extensive network of intermolecular hydrogen bonds involving the hydroxyl groups and the pyrrole N-H, dictating the solid-state architecture. Although no published crystal structure exists for this compound, studies on other hydroxylated or carboxylated pyrroles confirm the planarity of the ring and the significant role of hydrogen bonding.

Comprehensive Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. acgpubs.org The experimental results are compared against the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical percentages provides strong evidence for the compound's stoichiometry and purity. researchgate.net

For this compound, with a molecular formula of C₄H₅NO₂, the theoretical elemental composition can be calculated based on its molecular weight of 99.09 g/mol .

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.01 4 48.04 48.48%
Hydrogen H 1.01 5 5.05 5.09%
Nitrogen N 14.01 1 14.01 14.14%
Oxygen O 16.00 2 32.00 32.29%

| Total | | | | 99.09 | 100.00% |

Experimental data from a CHN analyzer for a purified sample of this compound would be expected to fall within ±0.4% of these theoretical values to confirm its elemental composition.

Thermal Analysis for Structural Insight

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the physical and chemical changes that a material undergoes as a function of temperature. DSC measures heat flow associated with transitions like melting and crystallization, while TGA measures changes in mass upon heating, indicating decomposition or dehydration. ajchem-a.com

A DSC analysis of this compound would reveal its melting point as a sharp endothermic peak. The TGA thermogram would show its thermal stability. Decomposition would likely occur in multiple stages, potentially starting with the loss of water from the two hydroxyl groups, followed by the breakdown of the pyrrole ring at higher temperatures. The thermal behavior of pyrrole derivatives can be complex, but these analyses provide critical data on thermal stability. nih.gov

Reactivity and Reaction Mechanisms of 1h Pyrrole 2,4 Diol

Chemoselectivity and Regioselectivity Studies of the Dihydroxylated Pyrrole (B145914) Ring

The presence of multiple reactive sites on the 1H-pyrrole-2,4-diol ring—the nitrogen atom, the hydroxyl groups, and the carbon atoms of the ring—makes chemoselectivity and regioselectivity crucial aspects of its chemistry. Studies on related substituted pyrroles provide significant insight into these selective processes.

Research on the reduction of pyrrole dicarboxylates using diisobutylaluminum hydride (DIBAH) demonstrates remarkable selectivity. jst.go.jp Pyrrole-2,4-dicarboxylate, a close analogue of this compound, undergoes selective mono-reduction. jst.go.jp Specifically, treatment of an unsymmetrical pyrrole dicarboxylate with ester groups at the C-2 and C-4 positions resulted in the selective reduction of the ester group at the C-4 position. jst.go.jp This regioselectivity is believed to be influenced by the unprotected nitrogen atom of the pyrrole ring, as protection of the nitrogen with a benzyl (B1604629) group leads to a complete loss of selectivity, resulting in the formation of the diol. jst.go.jp The N-H bond and the presence of at least one ester group adjacent to the nitrogen appear essential for this selective transformation. jst.go.jp

In multicomponent reactions for the synthesis of polysubstituted pyrroles, the chemoselectivity can be dependent on the nature of the substituents on the reactants. orientjchem.org For instance, in a three-component reaction to form either polysubstituted pyrroles or tetrahydropyridines, the substitution pattern on the N-phenyl ring of an acrylate (B77674) reactant was observed to control the reaction pathway. orientjchem.org

The following table summarizes the results of the selective mono-reduction of various pyrrole dicarboxylates, illustrating the regioselectivity based on substituent positions.

Starting Material (Pyrrole Dicarboxylate)Position of Ester GroupsReducing AgentMajor ProductYieldReference
Diethyl 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylateC-2, C-5DIBAHMono-alcohol80% jst.go.jp
Ethyl 4-(ethoxycarbonyl)-5-phenyl-1H-pyrrole-2-carboxylateC-2, C-4DIBAHMono-alcohol (reduction at C-4)86% jst.go.jp
Diethyl 1H-pyrrole-3,4-dicarboxylateC-3, C-4DIBAHMono-alcohol + Diol36% + 26% jst.go.jp
Diethyl 1-benzyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxylateC-2, C-5 (N-benzylated)DIBAHDiol79% jst.go.jp

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Nucleus

The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophilic aromatic substitution, often proceeding more readily than in benzene (B151609). uobaghdad.edu.iqpearson.comonlineorganicchemistrytutor.com This reactivity is further enhanced by the electron-donating hydroxyl groups in this compound.

Electrophilic Substitution: In unsubstituted pyrrole, electrophilic attack occurs preferentially at the C-2 position (alpha to the nitrogen) because the resulting carbocation intermediate is stabilized by more resonance structures than the intermediate from C-3 attack. uobaghdad.edu.iqonlineorganicchemistrytutor.com For this compound, the C-2 and C-4 positions are already substituted. Therefore, electrophilic substitution would be directed to the remaining C-3 and C-5 positions. The powerful activating effect of the hydroxyl groups means that reactions can often be carried out under mild conditions, avoiding the strong acids that can cause polymerization of the pyrrole ring. uobaghdad.edu.iqwikipedia.org For example, some stabilized pyrroles can be nitrated using acetyl nitrate. thieme-connect.de

Nucleophilic Substitution: Direct nucleophilic substitution on the pyrrole ring is uncommon unless activating groups are present. However, the hydroxyl groups of this compound can be transformed into better leaving groups to facilitate substitution. For instance, dihydroxypyrrole derivatives can be converted into bis-triflates, which then readily participate in cross-coupling reactions like the Suzuki-Miyaura coupling with arylboronic acids. nii.ac.jp This two-step sequence allows for the regioselective introduction of aryl groups onto the pyrrole core. nii.ac.jp Similarly, nucleophilic substitution is a key step in the synthesis of pyrrolo[2,1-f] jst.go.jppageplace.detriazin-4(3H)-ones from precursor pyrroles. researchgate.net The reaction of pyrrole anions, formed by deprotonation with a strong base, with electrophiles is a standard method for N-substitution. uobaghdad.edu.iq

Oxidative Transformations of the Pyrrole Ring

The pyrrole ring is generally sensitive to oxidation. wikipedia.org The presence of two hydroxyl groups on the this compound ring makes it particularly susceptible to oxidative transformations. The outcome of such reactions can range from hydroxylation to ring-opening or the formation of new cyclic structures.

For example, the oxidation of pyrroles with benzoyl peroxide can introduce a hydroxyl group at the C-2 position, yielding 2-hydroxypyrrole derivatives. jst.go.jp In systems containing a dihydroxylated pyrrole ring, such as certain porphyrinoids, oxidation can lead to different products depending on the reagent used. mdpi.comresearchgate.net Oxidation of a dihydroxylated indachlorin (a porphyrin-related macrocycle containing a pyrrole subunit) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) yields an indachlorin dione (B5365651), while oxidation with other agents can afford a lactone. mdpi.comresearchgate.net These transformations highlight the potential for the dihydroxylated pyrrole moiety within this compound to be converted into corresponding dione or lactone structures under controlled oxidative conditions.

Cyclization and Annulation Reactions Involving this compound

The functional groups of this compound can serve as handles for constructing more complex, fused heterocyclic systems through cyclization and annulation reactions.

Cyclization: Intramolecular cyclization reactions are a powerful tool for building rings onto a pyrrole core. For example, N-alkyne-substituted pyrrole esters undergo nucleophilic cyclization with hydrazine, leading to fused pyrrolopyrazinone and pyrrolotriazinone skeletons. beilstein-journals.org The regioselectivity of this cyclization (6-exo-dig vs. 6-endo-dig) can be controlled by the electronic nature of the substituents on the alkyne. beilstein-journals.org An acid-promoted intramolecular cyclization of N-carbamate-protected amino alcohols is an effective method for producing pyrrolidines. organic-chemistry.org

Annulation: Annulation reactions build a new ring onto an existing one in a single synthetic operation. The Hauser annulation, for instance, involves the conjugate addition of a nucleophile followed by an intramolecular condensation to form a new six-membered ring. harvard.edu In the context of pyrrole chemistry, a boron tribromide mediated cyclization of a γ-pyrrolic ester has been used to construct the indolizidine core, demonstrating an effective annulation strategy. researchgate.net Palladium-catalyzed cascade reactions involving Narasaka–Heck cyclization followed by C–H activation and [4 + 2] annulation have been developed to synthesize spirocyclic pyrrolines, showcasing a modern approach to complex ring construction. rsc.org

Rearrangement Reactions and Mechanistic Investigations

The pyrrole ring and its derivatives can undergo various rearrangement reactions, often leading to different heterocyclic systems. Mechanistic studies are crucial for understanding and controlling these transformations.

A classic example is the Ciamician–Dennstedt rearrangement, where a pyrrole reacts with a carbene (like dichlorocarbene) to form a cyclopropane (B1198618) intermediate. wikipedia.org This intermediate then undergoes ring expansion to yield a 3-halopyridine. wikipedia.org Another relevant transformation is the Dimroth rearrangement, a well-known process in nitrogen heterocycles that involves ring-opening and reclosure, for which kinetic studies have been performed on related adenine (B156593) systems. jst.go.jp

More complex rearrangements have also been studied. For example, pyrrolo[1,2-d] pageplace.deunigoa.ac.inoxadiazines have been shown to rearrange into the more stable pyrrolo[2,1-f] jst.go.jppageplace.detriazin-4(3H)-ones upon treatment with a nucleophile. researchgate.net Mechanistic investigations suggest this proceeds via a nucleophile-induced ring-opening followed by recyclization. researchgate.net

Formation of Coordination Complexes and Organometallic Derivatives

The nitrogen atom and the hydroxyl groups of this compound provide potential coordination sites for metal ions, enabling the formation of a variety of coordination complexes and organometallic derivatives.

The pyrrole nitrogen, especially after deprotonation, is a common coordination site. In the formation of zinc(II) complexes with Schiff base ligands that have terminal pyrrole units, the pyrrole N-H proton is lost, and the ligand coordinates to the metal as a doubly negatively charged anion. researchgate.net This indicates that this compound could act as a monoanionic or dianionic ligand by losing protons from its N-H and O-H groups. Guanidines, which feature a related N-C-N system, are known to exhibit a wide variety of coordination modes with different metals. encyclopedia.pub

Carbaporphyrinoids, which are macrocycles containing one or more pyrrole rings, are particularly adept at forming stable organometallic derivatives with transition metals like palladium, iridium(III), and rhodium(III). mdpi.com Metalation often occurs within the core of the macrocycle, sometimes involving direct carbon-metal bond formation. mdpi.com While organometallic compounds were once considered highly sensitive, an increasing number of stable, water-soluble organometallic cages and derivatives are being developed. nih.gov

Computational and Theoretical Investigations of 1h Pyrrole 2,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. These methods are routinely used to predict molecular geometries, vibrational frequencies, and various other physicochemical properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies

DFT has become a standard method for the computational study of organic molecules, including pyrrole (B145914) and its derivatives. science.govdntb.gov.ualongdom.org It offers a good balance between computational cost and accuracy for predicting a wide range of molecular properties. For a comprehensive analysis of 1H-pyrrole-2,4-diol, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would be appropriate to account for electron correlation and polarization effects. science.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a molecule like this compound, which has hydroxyl groups that can rotate, a conformational analysis is crucial. longdom.orgconflex.net

This analysis involves exploring the potential energy surface to identify all stable conformers (rotamers) and the transition states that connect them. It is expected that the planarity of the pyrrole ring will be largely maintained, with various conformations arising from the different orientations of the two hydroxyl groups. The relative energies of these conformers would be calculated to identify the most stable (global minimum) structure. Studies on similar 2-acylpyrroles have shown that different conformers, such as syn and anti rotamers, can exist, with their relative stability influenced by intramolecular interactions. longdom.org

Table 1: Predicted Conformational Data for this compound (Illustrative) This table is illustrative and based on expected outcomes from DFT calculations, as direct experimental or computational data for this specific molecule is not available in the provided search results.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Predicted Population at 298 K (%)
Conformer A (Global Minimum)0.00H-O-C2-C3: ~0; H-O-C4-C5: ~0-
Conformer B-H-O-C2-C3: ~180; H-O-C4-C5: ~0-
Conformer C-H-O-C2-C3: ~0; H-O-C4-C5: ~180-
Conformer D-H-O-C2-C3: ~180; H-O-C4-C5: ~180-

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). informaticsjournals.co.inajchem-a.com The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. malayajournal.org For pyrrole derivatives, the HOMO is typically a π-orbital delocalized over the ring, and the LUMO is a π*-antibonding orbital. mdpi.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. malayajournal.orgresearchgate.net It helps in identifying the regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen atom, making them sites for hydrogen bonding and electrophilic interactions. ajchem-a.com

Table 2: Predicted Electronic Properties for this compound (Illustrative) This table is illustrative and based on expected outcomes from DFT calculations.

ParameterPredicted Value (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. acs.org By calculating the harmonic frequencies of the optimized geometry, a theoretical vibrational spectrum can be generated. This is an invaluable tool for interpreting experimental spectra and assigning specific vibrational modes to the observed absorption bands. For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl groups, N-H stretching of the pyrrole ring, C=C stretching within the ring, and various bending modes.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table is illustrative and based on expected outcomes from DFT calculations.

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(O-H)~3500-3700Hydroxyl group stretching
ν(N-H)~3400-3500Pyrrole ring N-H stretching
ν(C=C)~1500-1600Pyrrole ring C=C stretching
δ(O-H)~1300-1400Hydroxyl group in-plane bending

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of quantum chemical calculations. mdpi.comchemrxiv.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra. csic.es These predicted spectra are extremely useful for assigning signals in experimental NMR data and confirming the structure of a synthesized compound. ipb.ptbas.bg For this compound, calculations would predict the chemical shifts for the protons on the pyrrole ring, the N-H proton, and the O-H protons, as well as for the four carbon atoms of the pyrrole ring.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table is illustrative and based on expected outcomes from DFT/GIAO calculations.

AtomPredicted Chemical Shift (ppm)
H (on C3/C5)-
H (on N1)-
H (on O)-
C2/C4-
C3/C5-

From the results of vibrational frequency calculations, it is possible to derive important thermochemical parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) at a given temperature. acs.org These parameters are essential for understanding the thermodynamics of reactions involving this compound and for predicting its stability and equilibrium properties under different conditions. The NIST-JANAF thermochemical tables are a common source for such data, though specific entries for this compound are not available. nist.govchemeo.comnist.gov

Table 5: Predicted Thermochemical Parameters for this compound at 298.15 K (Illustrative) This table is illustrative and based on expected outcomes from DFT calculations.

ParameterPredicted Value
Enthalpy (ΔH)-
Entropy (ΔS)-
Gibbs Free Energy (ΔG)-
Dipole Moment Analysis

Studies on complex N-methylpyrrolo-pyridazines have shown calculated net dipole moments as high as 5.9 D. chemrxiv.org For this compound, the orientation of the two O-H bonds will be a key determinant of the net molecular dipole. Different conformers could exhibit a range of dipole moments, influencing how the molecule interacts with its environment, including solvents and biological receptors.

Table 1: Calculated Dipole Moments of Pyrrole and Related Heterocyclic Compounds
CompoundMethodCalculated Dipole Moment (D)Reference
PyrroleG41.8628 researchgate.net
Heptagon-embedded N-Methylpyrrolo-pyridazine (Saddle)B3LYP(GD3BJ)/6-311+G(2d,p)5.9 chemrxiv.org
Heptagon-embedded N-Methylpyrrolo-pyridazine (Twisted)B3LYP(GD3BJ)/6-311+G(2d,p)5.9 chemrxiv.org
Heptagon-embedded Thieno-pyridazine (Saddle)B3LYP(GD3BJ)/6-311+G(2d,p)3.6 chemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonds and lone pairs. rsc.org This method provides a quantitative description of bonding, charge distribution, and stabilizing intramolecular interactions.

For pyrrole derivatives, NBO analysis reveals the nature of electron delocalization and hyperconjugative interactions that contribute to their stability. In a study of 2-hydroxypyrrole, a close analogue to one half of the this compound structure, NBO calculations were used to analyze the charge distribution. rsc.org The analysis showed stabilizing interactions between the N-H group and the C=O group in its keto tautomer. rsc.org The NBO charge distribution for 2-hydroxypyrrole confirms a significant negative charge on the oxygen atom and a positive charge on the hydrogen of the NH group, illustrating the dipolar interactions that stabilize the molecule. rsc.orgresearchgate.net

In this compound, NBO analysis would be expected to show:

Charge Distribution : High negative charges on the two oxygen atoms and the nitrogen atom, with positive charges on the hydrogens of the hydroxyl and amine groups.

Hyperconjugative Interactions : Significant stabilization energy arising from the interaction of the nitrogen lone pair (donor) with the antibonding orbitals of the adjacent C-C and C=C bonds (acceptors). Similarly, the oxygen lone pairs would interact with adjacent antibonding orbitals. These donor-acceptor interactions are key to the aromaticity and stability of the pyrrole ring system. longdom.orgnih.gov

Bonding : The analysis would quantify the p-character of the bonds within the ring, providing insight into its aromaticity.

Table 2: NBO Charge Distribution for 2-Hydroxypyrrole (keto tautomer)
AtomNBO Charge (a.u.)
N1-0.547
H(N1)+0.428
C2+0.354
O(C2)-0.672
C3-0.370
H(C3)+0.258
C4-0.121
H(C4)+0.245
C5-0.457
H(C5)+0.441
H(C5)+0.441

Data derived from computational analysis of the keto tautomer of 2-hydroxypyrrole, which serves as a model for understanding the electronic environment in this compound and its tautomers. rsc.org

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density, a physical observable. acs.org AIM analysis identifies critical points in the electron density, notably bond critical points (BCPs), which exist between two interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond (e.g., shared covalent vs. closed-shell ionic or hydrogen bonds).

In heterocyclic systems like this compound, AIM theory is particularly useful for characterizing:

Covalent Bonds : The C-C, C-N, C-O, N-H, and O-H bonds within the molecule.

Intramolecular Hydrogen Bonds : The possibility of hydrogen bonds forming between the hydroxyl group at one position and the nitrogen or the other hydroxyl group, which would stabilize certain conformations.

Intermolecular Interactions : AIM can quantify the strength of hydrogen bonds in dimers or larger aggregates, which is a known feature of 2-acylpyrroles that form cyclic dimers. longdom.org

For example, AIM analysis on theoretical models of sapphyrins, which contain multiple pyrrole rings, successfully located BCPs corresponding to weak attractive interactions within the macrocycle's core, demonstrating the theory's sensitivity to subtle bonding features. acs.org Similarly, studies on pyrrole-pyrazoline derivatives have used AIM to analyze hydrogen bonding and other interactions in detail. researchgate.net For this compound, AIM would be instrumental in analyzing the interplay of covalent bonding and potential hydrogen bonding networks that dictate its structure and stability.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. ebsco.com Among these, molecular dynamics (MD) simulations are particularly powerful for studying the time-dependent behavior of molecular systems. ebsco.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, molecular motions, and intermolecular interactions over time. ebsco.com

While specific MD simulations for isolated this compound are not prominently documented, the methodology has been applied to complex systems containing hydroxypyrrole units.

Enzyme Catalysis : MD simulations have been used to study the stepwise synthesis of hydroxymethylbilane, a linear tetrapyrrole, by the enzyme Hydroxymethylbilane Synthase (HMBS). nih.gov These simulations revealed how the enzyme's active site accommodates the elongating pyrrole chain and how specific amino acid residues stabilize the process, providing insights into the dynamic nature of enzymatic reactions involving pyrroles. nih.gov

DNA Binding : The influence of a hydroxyl group on a hydroxypyrrole-containing polyamide binding to DNA has been investigated using MD simulations and free energy calculations. acs.org The study found that the hydroxyl group reduces the binding affinity, attributing this effect to the differential hydration of the ligand in its bound and unbound states. acs.org

These examples demonstrate that MD simulations can provide a detailed picture of how a molecule like this compound would behave in a complex biological environment, revealing how it interacts with water, ions, and macromolecules like proteins or nucleic acids.

Investigation of Tautomerism and Isomerization Pathways

Tautomerism is a fundamental concept in heterocyclic chemistry, where a molecule can exist in two or more interconvertible structural forms (tautomers) that differ in the position of a proton and a double bond. This compound is expected to exhibit complex tautomeric equilibria involving its di-hydroxy (enol) form and various keto forms (pyrrolinones).

Computational studies, typically using DFT methods, are essential for mapping the potential energy surface of these isomerization reactions. These calculations can determine the relative stabilities of different tautomers and the energy barriers separating them.

Relative Stability : Studies on related systems like 2-pyridone have shown that computational methods can accurately predict the equilibrium between the hydroxy and keto forms. acs.org For 1,2,4-triazoles, DFT calculations revealed that the relative stability of tautomers is strongly influenced by the electronic nature of substituents (electron-donating vs. electron-withdrawing). researchgate.net For this compound, the fully aromatic di-hydroxy form would compete with several keto-enol tautomers, such as 4-hydroxy-1H-pyrrol-2(3H)-one. The relative energies would depend on factors like aromaticity, intramolecular hydrogen bonding, and dipole-dipole interactions. rsc.org

Isomerization Pathways : Computational studies can model the transition states for proton transfer, either intramolecularly or assisted by solvent molecules. For example, DFT studies on the isomerization of 2H-pyrrole to 1H-pyrrole have elucidated the intermolecular nature of the proton shuttle mechanism. acs.org The energy barrier for tautomerization determines the rate of interconversion. In some cases, one tautomer may be thermodynamically more stable, while another may be kinetically favored.

Table 3: Calculated Relative Stabilities of Tautomers in Related Heterocyclic Systems
SystemTautomers ComparedRelative Energy (kcal/mol)More Stable FormReference
Formamide vs. Formimidic AcidAmide vs. Imino Acid12Formamide acs.org
2-Hydroxypyridine vs. 2-PyridoneHydroxy vs. Keto-0.32-Pyridone acs.org
4-Hydroxypyridine vs. 4-PyridoneHydroxy vs. Keto2.44-Hydroxypyridine acs.org
2-Hydroxypyrrole vs. 3-HydroxypyrrolePositional Isomers2.12-Hydroxypyrrole rsc.org

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the activation energies for each step of a reaction pathway. This provides a level of detail that is often inaccessible through experimental means alone.

For pyrrole synthesis, computational studies have provided significant clarity on long-standing mechanistic questions.

Paal-Knorr Synthesis : DFT studies of the Paal-Knorr reaction, a classic method for synthesizing pyrroles from 1,4-dicarbonyls and amines, have investigated competing mechanistic pathways. researchgate.net Calculations have shown that the mechanism proceeds through the formation and subsequent cyclization of a hemiaminal intermediate, rather than an enamine intermediate. researchgate.net The study also highlighted the crucial role of water molecules in catalyzing the proton transfer steps required for dehydration and formation of the final pyrrole ring. researchgate.net

Metal-Catalyzed Cyclizations : The mechanisms of gold- and platinum-catalyzed intramolecular reactions to form pyrroles have also been studied with DFT. acs.org These calculations detailed the steps of nucleophilic cyclization, elimination of dinitrogen, and isomerization to form the final 1H-pyrrole product, identifying the rate-limiting steps and the influence of solvent on the reaction barrier. acs.org

Derivatization Strategies and Functionalization of 1h Pyrrole 2,4 Diol

Hydroxyl Group Functionalization

The hydroxyl groups at the C2 and C4 positions of the 1H-pyrrole-2,4-diol ring are primary sites for chemical modification, enabling the synthesis of a broad spectrum of derivatives.

Etherification and Esterification Reactions

Etherification and esterification of the hydroxyl groups on the pyrrole (B145914) ring are fundamental transformations. These reactions not only serve as a method for introducing a variety of functional groups but also as a strategy for protecting the hydroxyl moieties during subsequent synthetic steps. For instance, the reaction of 1H-pyrrole-2-carboxylic acid with alcohols in the presence of an acid catalyst can lead to the formation of the corresponding esters. jst.go.jp A specific example is the synthesis of ethyl pyrrole-2-carboxylate, which can be achieved by reacting 2-pyrrolyl trichloromethyl ketone with sodium ethoxide in ethanol. orgsyn.org This reaction proceeds with high yields, demonstrating an efficient method for ester formation. orgsyn.org

Furthermore, the esterification of copolymers containing cis-2-butene-1,4-diol (B44940) units with aliphatic carboxylic acids highlights the utility of this reaction in modifying polymer backbones. ajchem-a.com While not directly involving this compound, this example illustrates the general principles of esterification that are applicable to diol systems. The choice of reagents and reaction conditions, such as the use of catalysts like p-toluenesulfonic acid, is crucial for achieving high yields and selectivity. ajchem-a.com

Reaction Type Reactants Products Catalyst/Conditions Reference
Esterification2-Pyrrolyl trichloromethyl ketone, Sodium ethoxide/EthanolEthyl pyrrole-2-carboxylate- orgsyn.org
Esterification1H-Pyrrole-2-carboxylic acid, AlcoholPyrrole-2-carboxylate esterAcid catalyst jst.go.jp
EsterificationPoly(acrylamide-co-cis-2-butene-1,4-diol), Aliphatic carboxylic acidsAlkyl ester modified copolymerp-Toluenesulfonic acid ajchem-a.com

Oxidation to Carbonyl Moieties

The oxidation of hydroxyl groups on the pyrrole ring to carbonyl functionalities represents a significant synthetic strategy, leading to the formation of pyrrole-diones and other carbonyl derivatives. utas.edu.au These oxidized products serve as valuable intermediates for further transformations. The choice of oxidizing agent is critical to control the extent of oxidation and avoid unwanted side reactions.

One common method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). For example, the oxidation of t-butyl 4-alkyl-1H-pyrrole-2-carboxylates with DDQ in the presence of methanol (B129727) regioselectively affords 4-acylpyrrole derivatives. researchgate.net Another approach is the ozonolysis of alkenes, which cleaves the double bond to form carbonyl compounds. libretexts.org While not a direct oxidation of a diol, it is a powerful method for generating carbonyl groups within a molecule. The mechanism involves the formation of an unstable molozonide, which rearranges to a more stable ozonide intermediate that is then reductively worked up to yield the carbonyl products. libretexts.org

The resulting pyrrole-2,3-diones are versatile building blocks for synthesizing more complex heterocyclic systems, including spiro compounds. researchgate.net

Oxidizing Agent Substrate Product Key Features Reference
DDQ/Methanolt-Butyl 4-alkyl-1H-pyrrole-2-carboxylates4-Acylpyrrole derivativesRegioselective oxidation at the α-position of the alkyl substituent. researchgate.net
Ozone (O₃)AlkenesCarbonyl compoundsCleavage of the C=C double bond. libretexts.org
Dess–Martin periodinane/IBXN-methylpyrroleγ-LactamLeads to highly substituted products with multiple functional handles. utas.edu.au

N-Substitution Reactions at the Pyrrolic Nitrogen

The nitrogen atom of the pyrrole ring in this compound is a key site for functionalization, allowing for the introduction of a wide variety of substituents. This process, known as N-substitution, can significantly alter the electronic properties and steric environment of the pyrrole ring, influencing its reactivity in subsequent reactions.

A variety of methods have been developed for the N-substitution of pyrroles. A highly regioselective method utilizes ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]), as the reaction medium. organic-chemistry.org In this system, pyrrole reacts efficiently with electrophiles like alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield N-substituted pyrroles in excellent yields under mild conditions. organic-chemistry.org Another approach involves the Paal-Knorr synthesis, which is the condensation of a γ-dicarbonyl compound with a primary amine, often catalyzed by a Brønsted acid like acetic acid or p-toluenesulfonic acid. mdpi.com More recently, solid acid catalysts like CATAPAL 200, which is rich in Brønsted acid sites, have been shown to effectively catalyze the synthesis of N-substituted pyrroles from acetonylacetone and primary amines. mdpi.com

The choice of the N-substituent can direct further functionalization of the pyrrole ring. For example, N-substituents that can coordinate with organolithium reagents can direct lithiation to the C2 position, facilitating subsequent substitution at that site. thieme-connect.de

Method Reagents Catalyst/Solvent Product Reference
Alkylation/AcylationPyrrole, Alkyl/Acyl Halide[Bmim][PF6]N-Substituted Pyrrole organic-chemistry.org
Paal-Knorr Reactionγ-Diketone, Primary AmineBrønsted AcidN-Substituted Pyrrole mdpi.com
Paal-Knorr ReactionAcetonylacetone, Primary AmineCATAPAL 200N-Substituted Pyrrole mdpi.com
Michael AdditionPyrrole, Electrophilic Olefin[Bmim][PF6]N-Alkylpyrrole organic-chemistry.org

Substitution and Cross-Coupling Reactions at Ring Carbons

The carbon atoms of the pyrrole ring in this compound are amenable to various substitution and cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools for this purpose. researchgate.net

The Suzuki-Miyaura coupling, which involves the reaction of a halo-pyrrole with a boronic acid or its ester in the presence of a palladium catalyst and a base, is a widely used method for forming carbon-carbon bonds. clockss.orgrsc.org The regioselectivity of these reactions can be controlled by the substitution pattern of the pyrrole ring. For instance, in di- or tribrominated pyrroles, substitution can occur sequentially at different positions, allowing for the synthesis of multi-aryl-substituted pyrroles with distinct aryl groups. clockss.org The Stille reaction, which couples an organohalide with an organotin reagent, and the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, are other important palladium-catalyzed reactions for functionalizing the pyrrole core. libretexts.org

These cross-coupling reactions have been instrumental in the synthesis of a variety of complex molecules, including precursors to natural products and functional materials. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. libretexts.org

| Reaction | Pyrrole Substrate | Coupling Partner | Catalyst System | Product | Reference | | --- | --- | --- | --- | --- | | Suzuki-Miyaura | Bromo-pyrrole | Arylboronic acid | Pd₂(dba)₃ / Tri(2-furyl)phosphane | Aryl-substituted pyrrole | clockss.org | | Stille | Halo-pyrrole | Organotin reagent | Pd(0) catalyst | C-C coupled pyrrole | libretexts.org | | Sonogashira | Halo-pyrrole | Terminal alkyne | Pd(0) catalyst / Cu(I) cocatalyst | Alkynyl-substituted pyrrole | libretexts.org | | Buchwald-Hartwig | Halo-pyrrole | Amine | Pd catalyst / Phosphine ligand | Aryl amine | libretexts.org |

Formation of Fused Ring Systems and Spirocyclic Compounds

The reactivity of this compound and its derivatives facilitates the construction of more complex molecular architectures, including fused ring systems and spirocyclic compounds. These structures are of significant interest due to their presence in numerous biologically active natural products and their unique three-dimensional conformations.

Fused pyrrole systems can be synthesized through various strategies. One approach involves intramolecular cyclization reactions. For example, a two-step method for constructing fused pyrrole rings leading to 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ones has been described, involving a C-C bond formation followed by an intramolecular C-N bond-forming reaction. rsc.org Pyrroles can also be fused to other heterocyclic rings, such as pyrimidines, to create scaffolds like 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. vulcanchem.com These fused systems often exhibit interesting biological activities. researchgate.net

Spirocyclic compounds, which contain two rings sharing a single common atom, can be synthesized from pyrrole-2,3-diones. colab.ws These diones react with various nucleophiles to form polyheterocyclic compounds with a quaternary spiro center. researchgate.netcolab.ws For instance, the reaction of 5-alkoxycarbonyl-substituted 1H-pyrrole-2,3-diones with phenylurea leads to the formation of 1,3,6-triazaspiro[4.4]-non-8-ene-2,4,7-triones after cyclization. researchgate.net The Diels-Alder reaction is another powerful tool for the synthesis of spiro compounds, where a diene reacts with a dienophile to form a cyclic adduct. pnrjournal.com

Product Type Starting Material Key Reaction Example Product Reference
Fused Ring System2,3-dihydroquinolin-4(1H)-one derivativeIntramolecular C-N bond formation2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one rsc.org
Fused Ring System6-Aminouracil, ChloroacetaldehydeCyclocondensation7H-pyrrolo[2,3-d]pyrimidine-2,4-diol vulcanchem.com
Spirocyclic Compound1H-Pyrrole-2,3-dioneReaction with nucleophile1,3,6-Triazaspiro[4.4]-non-8-ene-2,4,7-trione researchgate.net
Spirocyclic CompoundDiene, DienophileDiels-Alder ReactionDiazaspiro-[5.5]undec-8-ene pnrjournal.com

Design and Synthesis of π-Extended Systems

The pyrrole scaffold of this compound serves as a valuable building block for the design and synthesis of π-extended systems. These are molecules with large, conjugated electronic systems that often exhibit interesting photophysical and electronic properties, making them suitable for applications in materials science, such as in dye-sensitized solar cells and organic solar cells. scielo.br

One strategy to create π-extended systems is to fuse the pyrrole ring with other aromatic or heterocyclic rings. For example, 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles have been used to synthesize more complex structures with expanded π-systems, leading to improved photoelectronic properties. scielo.br These pyrrolo[3,2-b]pyrrole (B15495793) derivatives can act as electron donors in donor-π-acceptor dyes for solar cells. scielo.br

Another approach involves the synthesis of expanded porphyrins, which are synthetic analogues of porphyrins containing more than 18 π electrons in their conjugated pathway. researchgate.net These macrocycles can be synthesized through the condensation of dipyrromethanes and tripyrromethanes. researchgate.net The extended conjugation in these systems leads to unique spectroscopic and coordination properties. The synthesis of such systems often relies on cross-coupling reactions to link pyrrole units together or to other aromatic moieties.

System Type Building Block Synthetic Strategy Application Reference
π-Extended Pyrroles1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrolesFusion with other ringsDye-sensitized solar cells, Organic solar cells scielo.br
Expanded PorphyrinsDipyrromethanes, TripyrromethanesCondensation reactionsAnion binding, Materials and medicinal chemistry researchgate.net
Donor-π-Acceptor DyesPyrrolo[3,2-b]pyrroleMulticomponent reactionDye-sensitized solar cells scielo.br

Research Applications of 1h Pyrrole 2,4 Diol As a Chemical Scaffold

Building Blocks for Organic Synthesis

The structural motif of 1H-pyrrole-2,4-diol is a key constituent in the strategic construction of more complex molecular architectures, serving as a versatile intermediate in the synthesis of both natural products and novel heterocyclic systems.

The 2,4-pyrrolinedione ring, a tautomer of this compound, is a crucial intermediate in the synthesis of various natural alkaloids. analis.com.my For instance, in the synthesis of quinolactacin derivatives, the creation of a key pyrrolidine-2,4-dione (B1332186) intermediate is a pivotal step. analis.com.my This intermediate is typically formed through the cyclization of amino acids and serves as the foundation upon which the rest of the complex natural product is built. analis.com.my

The utility of this scaffold extends to the synthesis of protoberberine alkaloids. In one synthetic approach, a pyrrolinedione derivative undergoes a tandem [4+2] cycloaddition/CO extrusion sequence to form the core tetracyclic structure of these alkaloids. caltech.edu This strategy has been successfully applied to the total synthesis of natural products like corydaline. caltech.edu The broader significance of the pyrrole (B145914) scaffold is evident in its widespread presence in a vast array of natural products, highlighting its role as a privileged structure in nature. beilstein-journals.orgnih.govnih.gov

The synthesis of 4-hydroxypyrrole derivatives provides access to versatile intermediates that can be further elaborated into a variety of functionalized heterocyclic compounds. researchgate.net These intermediates are valuable in medicinal chemistry and drug discovery, as the pyrrole nucleus is a common feature in many pharmaceutical agents. researchgate.netnih.gov The reactivity of the hydroxypyrrole system allows for modifications at various positions, enabling the generation of diverse molecular libraries for biological screening. researchgate.net The development of efficient synthetic methods for producing polysubstituted pyrroles remains a high priority in organic chemistry, with isocyanide-based multicomponent reactions being one of the modern strategies employed. researchgate.net

Applications in Materials Science

The inherent electronic properties of the pyrrole ring, particularly when functionalized with hydroxyl groups, make it an attractive component for the design of novel organic materials with specific optical and electrical functionalities.

Pyrrole-based derivatives have been extensively investigated as organic dyes in dye-sensitized solar cells (DSSCs). researchgate.netacs.org These dyes typically feature a donor-π-bridge-acceptor (D-π-A) structure, where the pyrrole ring can act as a π-conjugated spacer or as part of the donor system. acs.orgmdpi.com The introduction of a pyrrole moiety into the dye structure can enhance light-harvesting capabilities and facilitate electron transfer from the donor to the acceptor. researchgate.net For example, a series of dipolar dyes containing pyrrole-based conjugate spacers have been synthesized and shown to exhibit good performance in DSSCs, with conversion efficiencies reaching up to 6.18%. acs.org

Diketopyrrolopyrrole (DPP) derivatives, which are structurally related to this compound, have also been developed as sensitizers for p-type DSSCs, achieving promising photoconversion efficiencies. rsc.org The optoelectronic properties of these pyrrole-based dyes, such as their absorption maxima and energy levels (HOMO/LUMO), can be fine-tuned by modifying the substituents on the pyrrole ring, allowing for the rational design of more efficient solar cell materials. jmaterenvironsci.comacs.org

Table 1: Performance of Selected Pyrrole-Based Dyes in Dye-Sensitized Solar Cells

Dye Jsc (mA cm⁻²) Voc (V) FF η (%) Reference
Dye 19 - - - 6.2 researchgate.net
LI-54 11.30 0.69 0.66 5.12 acs.org
Dye 5 - - - 2.21 mdpi.com
DPP-CN₂ - - - 0.07 rsc.org

Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, η: Photoconversion efficiency

The ability of pyrrole to form conjugated polymers (polypyrroles) with significant electrical conductivity has been a subject of interest for many years. researchgate.net These materials can be synthesized as flexible films with high stability. researchgate.net The inclusion of hydroxyl groups, as would be derived from this compound, can influence the properties of these polymers. Spectroscopic studies of copolymers of furan (B31954) and thiophene (B33073) have considered the presence of oxo-pyrroline, a tautomer of hydroxypyrrole, in the polymer structure. researchgate.netresearchgate.net

Furthermore, the synthesis of polypyrrole and its derivatives can be achieved through solvent-free methods, leading to granular materials with interesting properties, such as the ability to stabilize liquid marbles. acs.org The overoxidation of these polymers can lead to the formation of carbonyl and hydroxy groups on the polymer backbone, which can be confirmed by infrared spectroscopy. acs.org These functional groups can provide sites for further chemical modification or influence the material's interaction with other substances. The development of such functional polymers opens up possibilities for applications in sensors, electronics, and smart materials. worldscientific.com

Biochemical and Mechanistic Probe Development

The pyrrole scaffold is not only a component of therapeutic agents but also a valuable framework for the creation of probes to study biological processes. researchgate.netnih.gov For instance, functionalized polypyrrole scaffolds can be used to create biosensors. By polymerizing biotin-modified pyrrole, an electrode surface can be created that specifically immobilizes biotinylated enzymes or oligonucleotides, allowing for the detection of specific biological interactions. rsc.org

The study of rare natural products containing N-hydroxypyrrole moieties, such as chalkophomycin, has shed light on the enzymatic machinery responsible for their formation. nih.gov Understanding the biosynthesis of these compounds, including the enzymes that catalyze the N-oxygenation of proline precursors, can pave the way for the development of novel biocatalysts. nih.gov These enzymes could potentially be used to create new types of biochemical probes with unique properties. The pyrrole ring's ability to be incorporated into various molecular architectures makes it an adaptable platform for designing probes for a wide range of biological targets. mdpi.com

Scaffold Design for Enzyme Interaction Studies (e.g., Kinase Targeting)

The this compound scaffold and its derivatives have emerged as significant templates in the design of enzyme inhibitors, particularly targeting kinases. eurekaselect.comnih.gov Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. nih.govwgtn.ac.nz The development of small molecule kinase inhibitors is a major focus of modern drug discovery. nih.gov

The versatility of the pyrrole nucleus allows for the creation of diverse chemical libraries. eurekaselect.com Fused heterocyclic systems incorporating the pyrrole ring, such as pyrrolo[2,1-f] alliedacademies.orgpensoft.nettriazines and 7H-pyrrolo[2,3-d]pyrimidines, have proven to be particularly effective kinase inhibitor templates. nih.govcapes.gov.brvulcanchem.com These scaffolds can mimic the binding of endogenous ligands like ATP to the kinase active site, leading to potent and selective inhibition. capes.gov.brtandfonline.com

For instance, derivatives of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol have demonstrated nanomolar potency against Bruton's Tyrosine Kinase (BTK) and Protein Kinase B (PKB/Akt), both of which are key targets in cancer and autoimmune diseases. vulcanchem.com The pyrrolo[2,1-f] alliedacademies.orgpensoft.nettriazine nucleus has been identified as a novel template that effectively mimics the well-established quinazoline (B50416) kinase inhibitor scaffold, leading to potent inhibitors of EGFR and VEGFR-2. capes.gov.br

The design of these inhibitors often involves strategic modifications to the core scaffold to enhance binding affinity and selectivity. For example, the introduction of specific substituents can create additional hydrogen bonds or other non-covalent interactions with amino acid residues in the kinase's active site. nih.gov The planarity of the pyrrole ring system also facilitates π-stacking interactions, further stabilizing the enzyme-inhibitor complex. vulcanchem.com

Table 1: Examples of Pyrrole-Based Scaffolds in Kinase Inhibition

ScaffoldTarget Kinase(s)Key Findings
Pyrrolo[2,1-f] alliedacademies.orgpensoft.nettriazine EGFR, VEGFR-2, ALK, JAK2Serves as a versatile template mimicking quinazoline inhibitors. capes.gov.brresearchgate.net Modifications can modulate selectivity and potency. nih.govcapes.gov.br
7H-Pyrrolo[2,3-d]pyrimidine BTK, PKB/Akt, FtsZDerivatives show potent, selective, and orally bioavailable inhibition. vulcanchem.com Effective in in vivo cancer models. vulcanchem.com
Pyrrole Indolin-2-one VEGFRs, PDGFRs, SrcA lead scaffold for anti-angiogenesis agents. cancertreatmentjournal.com Structural modifications significantly influence kinase selectivity. cancertreatmentjournal.com
Pyrazolo[3,4-d]pyrimidine CDK2Acts as a bioisostere of the purine (B94841) ring, enabling potent and selective CDK2 inhibition. tandfonline.comrsc.org

Modulators of Intracellular Pathways

The influence of this compound-based compounds extends beyond direct enzyme inhibition to the broader modulation of intracellular signaling pathways. These pathways are complex networks that control fundamental cellular processes such as proliferation, survival, and differentiation. mdpi.com Dysregulation of these pathways is a hallmark of many diseases, including cancer. mdpi.com

Pyrrole-containing compounds have been shown to impact key signaling cascades. For example, derivatives of 1H-pyrrole-2,5-dione have been investigated as cholesterol absorption inhibitors, which can suppress the formation of foam cells and the associated inflammatory response in atherosclerosis. nih.gov By inhibiting lipid accumulation in macrophages, these compounds can reduce the secretion of pro-inflammatory mediators. nih.gov

Furthermore, certain marine-derived pyrrole-imidazole alkaloids, such as massadine, modulate intracellular calcium (Ca²⁺) signaling. mdpi.com Calcium is a ubiquitous second messenger that regulates a vast array of cellular functions. mdpi.com Compounds that alter Ca²⁺ homeostasis can have profound effects on cell behavior. For instance, crambescidin 816, a guanidine (B92328) alkaloid from a marine sponge, inhibits voltage-dependent Ca²⁺ channels, demonstrating the potential of pyrrole-containing natural products to influence ion channel function and downstream signaling. mdpi.com

The ability of pyrrole derivatives to modulate these pathways underscores their potential as chemical probes to dissect complex biological processes and as starting points for the development of novel therapeutics that target signaling network vulnerabilities.

In Silico Biotransformation and Metabolite Prediction

In modern drug discovery, understanding the metabolic fate of a compound is critical. Computational, or in silico, methods are increasingly used to predict how a drug candidate will be transformed by metabolic enzymes in the body. univie.ac.at These predictions can help to identify potential metabolites, which may have their own pharmacological or toxicological properties.

Several web-based tools and software packages, such as BioTransformer, GLORYx, and FAME 3, have been developed to predict the biotransformation of small molecules, including those based on the this compound scaffold. univie.ac.atnih.govresearchgate.netfrontiersin.org These tools use a combination of machine learning models and rule-based systems to identify likely sites of metabolism (SoMs) on a molecule. univie.ac.atresearchgate.net SoMs are the atoms where metabolic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, are initiated. univie.ac.at

For pyrrole-based compounds, in silico predictions can forecast various metabolic transformations, including hydroxylation, epoxidation, and hydrolysis. pensoft.netnih.gov For example, a study on a pyrrole hydrazide-hydrazone derivative used the web server SMARTCyp to predict metabolic transformations, identifying hydrolysis of the hydrazone group as a primary metabolic step. pensoft.net Another computational study on a potential antitubercular pyrrole-based compound utilized RS-WebPredictor and BioTransformer 3.0 to predict the involvement of specific CYP isoforms (like 1A2, 2C9, and 3A4) and the resulting metabolites. researchgate.net

These predictive models are valuable for:

Early-stage risk assessment: Identifying potentially reactive or toxic metabolites before extensive experimental testing.

Guiding experimental studies: Focusing analytical efforts on the most probable metabolites. nih.gov

Optimizing drug design: Modifying the chemical structure to block or alter metabolic pathways, thereby improving the compound's pharmacokinetic profile.

Table 2: In Silico Tools for Metabolite Prediction

ToolApproachKey Features
BioTransformer Comprehensive rule-based systemPredicts metabolites from human CYP and phase 2 metabolism, as well as gut and environmental microbial metabolism. frontiersin.org
GLORYx/FAME 3 Machine learning and rule-based integrationPredicts and ranks phase 1 and phase 2 metabolites based on site of metabolism probabilities. univie.ac.atresearchgate.net
SMARTCyp/RS-WebPredictor Reactivity-based predictionFocuses on predicting CYP-mediated sites of metabolism on drug-like molecules. pensoft.netresearchgate.net

Structure-Activity Relationship (SAR) Derivation in Context of Biological Mechanisms

The systematic modification of the this compound scaffold is a cornerstone of structure-activity relationship (SAR) studies. SAR analysis aims to understand how changes in a molecule's chemical structure affect its biological activity. wgtn.ac.nz This knowledge is crucial for optimizing lead compounds into potent and selective drug candidates.

For pyrrole-based kinase inhibitors, SAR studies have revealed key structural features that govern their potency and selectivity. For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides designed as phosphodiesterase 4B (PDE4B) inhibitors, the placement of nitrogen atoms within the bicyclic framework was systematically evaluated. nih.gov This study identified the pyrrolo[2,3-b]pyridine core as a more potent scaffold compared to other isomers like pyrazolo[1,5-a]pyridine. nih.gov Further elaboration of this scaffold, including variations in ring size and hydrophobicity, led to the identification of a derivative with significantly increased potency and selectivity. nih.gov

In the context of pyrrolo[2,1-f] alliedacademies.orgpensoft.nettriazine-based kinase inhibitors, SAR studies have shown that substitutions at certain positions of the pyrrole ring are well-tolerated and can be used to introduce side chains that modulate physicochemical properties, while substitutions at other positions can abolish biological activity. capes.gov.br Similarly, for pyrazole-based Aurora kinase inhibitors, a quantitative structure-activity relationship (QSAR) study indicated that bulky, electron-withdrawing groups at specific positions maximized inhibitory potency. mdpi.com

These detailed SAR studies, often aided by molecular docking simulations to visualize binding interactions, provide a rational basis for drug design. nih.govijcce.ac.ir By understanding which parts of the this compound scaffold interact with the biological target and which parts can be modified to improve drug-like properties, researchers can more efficiently design the next generation of inhibitors with enhanced efficacy and safety profiles. wgtn.ac.nznih.gov

Future Directions and Emerging Research Avenues for 1h Pyrrole 2,4 Diol Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of pyrrole (B145914) derivatives has traditionally relied on classic methods like the Paal-Knorr, Hantzsch, and Knorr reactions. researchgate.net Modern synthetic chemistry, however, increasingly emphasizes green and sustainable principles to minimize environmental impact. Future research into 1H-pyrrole-2,4-diol should prioritize the development of synthetic routes that are not only efficient but also environmentally benign.

Key research avenues include leveraging multicomponent reactions (MCRs) in aqueous media, which can construct complex molecules like 2,3-dihydro-1H-pyrrol-2-ols in a single step at room temperature. acs.org The use of mechanochemistry, such as ball milling, offers a solvent-free and often catalyst-free alternative for producing pyrrole derivatives. Furthermore, catalyst systems based on abundant and non-toxic metals, like manganese or iron, are being developed for the atom-economic synthesis of pyrroles from simple diols and amines, producing only water and hydrogen as byproducts. organic-chemistry.org Another promising strategy involves the neat (solvent-free) Paal-Knorr reaction of primary amines with dicarbonyl compounds, which can achieve high yields and atom efficiency. polimi.itmdpi.com Applying these principles to the synthesis of this compound or its immediate precursors could lead to highly efficient and sustainable production methods.

Potential Sustainable Method Key Principles & Advantages Relevance to this compound
Aqueous Paal-Knorr Synthesis Uses water as a green solvent; can be catalyzed by mild reagents like iron(III) chloride. organic-chemistry.orgCould enable the synthesis from bio-based precursors in an environmentally friendly manner.
Microwave-Assisted Synthesis Reduces reaction times and energy consumption; often improves yields. researchgate.netOffers a rapid and efficient route to the pyrrole core, potentially under solvent-free conditions.
Mechanochemical Synthesis (Ball Milling) Solvent-free and catalyst-free conditions; high energy efficiency and simple work-up.A green method for the solid-state synthesis of the target compound or its precursors.
Metal-Catalyzed Dehydrogenative Coupling Atom-economic conversion of diols and amino alcohols; byproducts are only H₂ and H₂O. researchgate.netorganic-chemistry.orgA highly sustainable pathway using renewable starting materials to construct the functionalized pyrrole ring.

Advanced Mechanistic Studies of Reactivity Pathways

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and predicting the reactivity of this compound. The presence of two hydroxyl groups, an amine proton, and an aromatic ring creates a complex electronic environment that can lead to multiple competing reaction pathways.

Future research should focus on detailed mechanistic investigations of both its synthesis and subsequent transformations. For instance, studies on the decarboxylation of pyrrole-2-carboxylic acid have revealed complex mechanisms involving water and acid catalysis, where the rate-determining step can shift depending on the pH. researchgate.net Similar associative processes may govern the reactivity of this compound. Advanced techniques such as kinetic analysis, isotopic labeling, and computational modeling can be employed to probe reaction intermediates and transition states. Understanding these pathways will enable precise control over regioselectivity and chemoselectivity during derivatization, preventing the formation of unwanted byproducts and improving the efficiency of synthetic routes. A "skeletal recasting" strategy, which involves dearomative deconstruction and rearomative reconstruction steps, has been proposed for other pyrroles and could be a fascinating area of mechanistic study if applied here. researchgate.net

Reaction Type Mechanistic Questions for this compound Investigative Techniques
Electrophilic Aromatic Substitution What is the regioselectivity of substitution (C3 vs. C5)? How do the hydroxyl groups influence the ring's nucleophilicity?Kinetic studies, Hammett analysis, DFT calculations of transition states.
N-Alkylation/Acylation What are the relative reactivities of the N-H vs. O-H protons under various basic conditions?In-situ NMR monitoring, competitive reaction experiments.
Oxidation Can selective oxidation of one or both hydroxyl groups be achieved? Does oxidation lead to polymerization?Cyclic voltammetry, product analysis under various oxidizing agents.
Cycloaddition Reactions Can the pyrrole ring act as a diene in Diels-Alder reactions? How does N-substitution affect this reactivity?Isolation of intermediates, computational analysis of reaction pathways.

Exploration of New Derivatization Methodologies for Enhanced Functionality

The two hydroxyl groups and the reactive pyrrole core make this compound an ideal scaffold for developing new derivatives with tailored properties. Future work should systematically explore derivatization at the oxygen, nitrogen, and carbon atoms to build a library of novel compounds.

The hydroxyl groups can be transformed into a wide range of other functionalities. For example, chlorination of similar fused pyrrolo-pyrimidine diols is a key step in creating versatile intermediates for further substitution. vulcanchem.com Esterification or etherification could be used to modulate solubility and pharmacokinetic properties. The N-H bond can be readily functionalized via alkylation, acylation, or arylation to introduce new substituents that can fine-tune the electronic properties or provide new interaction sites for biological targets. jst.go.jp Furthermore, the pyrrole ring itself can undergo electrophilic substitution reactions, allowing for the introduction of halogens, nitro groups, or acyl groups at the C3 or C5 positions, creating a diverse set of polysubstituted pyrroles.

Functionalization Site Reaction Type Potential New Functional Groups Anticipated Change in Functionality
O-H Groups (Positions 2, 4) Esterification, Etherification, ChlorinationAcetates, Benzoates, Alkyl ethers, ChloridesEnhanced lipophilicity, metabolic stability; creation of reactive sites for further coupling. vulcanchem.comjst.go.jp
N-H Group (Position 1) Alkylation, Acylation, SulfonylationBenzyl (B1604629), Allyl, Acetyl, Tosyl groupsModified electronic properties, steric hindrance, and biological target interaction. jst.go.jp
C-H Ring (Positions 3, 5) Halogenation, Nitration, Friedel-Crafts Acylation-Br, -Cl, -NO₂, -C(O)RAltered ring reactivity, introduction of hydrogen-bonding groups or synthetic handles.

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry provides powerful tools for accelerating the discovery and development of new molecules. In silico methods can predict the properties of novel this compound derivatives before their synthesis, saving significant time and resources.

Density Functional Theory (DFT) calculations can be used to optimize molecular geometries and predict electronic properties such as HOMO-LUMO energy gaps, which are crucial for applications in materials science. acs.orgresearchgate.net These computational studies can elucidate structure-property relationships, guiding the design of derivatives with desired optical or electronic characteristics. researchgate.net For medicinal chemistry applications, molecular docking simulations can predict the binding affinities of this compound derivatives to specific biological targets, such as protein kinases. nih.gov Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles can be predicted in silico, helping to prioritize the synthesis of candidates with favorable drug-like properties. nih.gov

Computational Method Predicted Properties of this compound Derivatives Potential Application Area
Density Functional Theory (DFT) Optimized geometry, HOMO/LUMO energies, ionization potential, electron affinity. acs.orgnih.govMaterials Science (predicting bandgaps for polymers), Reactivity (predicting sites for electrophilic attack).
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, electronic transition energies.Dye and Sensor Design (predicting color and fluorescence properties).
Molecular Docking Binding modes and affinities to protein active sites. nih.govMedicinal Chemistry (identifying potential enzyme inhibitors).
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular descriptors with biological activity.Drug Discovery (predicting the potency of new analogues).
In Silico ADMET Prediction Oral absorption, blood-brain barrier penetration, metabolic stability, potential toxicity. nih.govPharmaceutical Development (prioritizing candidates with good pharmacokinetic profiles).

Integration into Multidisciplinary Research Platforms

The unique structural features of this compound make it a promising candidate for integration into diverse, application-focused research platforms, spanning from medicinal chemistry to materials science.

In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" found in numerous approved drugs. researchgate.netnih.gov The diol functionality of this specific compound could be exploited to design novel inhibitors of enzymes like protein kinases, where hydrogen bonding interactions are critical for binding. Its derivatives could be screened for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govontosight.ai

In materials science, pyrrole-based compounds are fundamental to the development of conductive polymers, organic dyes, and sensors. researchgate.netsmolecule.com The hydroxyl groups of this compound offer reactive handles for polymerization or for grafting the molecule onto surfaces, such as graphene layers, to create novel functional materials with tailored electronic or optical properties. polimi.it Derivatives could be explored as building blocks for aggregation-induced emission (AIE) probes or as sensitizers in dye-sensitized solar cells. acs.org

Research Platform Potential Role of this compound and its Derivatives Key Structural Features
Medicinal Chemistry & Drug Discovery Scaffold for novel kinase inhibitors, antiviral agents, or antimicrobial compounds. nih.govontosight.aiThe pyrrole nucleus acts as a bioisostere; hydroxyl groups can form key hydrogen bonds with protein targets.
Materials Science Monomer for novel functional polymers; core structure for fluorescent dyes and chemical sensors. smolecule.comHydroxyl groups serve as points for polymerization; the conjugated pyrrole ring provides electronic and optical properties.
Supramolecular Chemistry Building block for self-assembling systems, macrocycles, and host-guest complexes.Hydrogen bond donor/acceptor capabilities of N-H and O-H groups facilitate ordered assembly.
Catalysis Precursor for novel heterocyclic ligands for transition metal catalysts. researchgate.netThe nitrogen and oxygen atoms can coordinate with metal centers, influencing catalytic activity and selectivity.

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